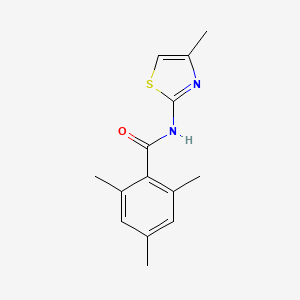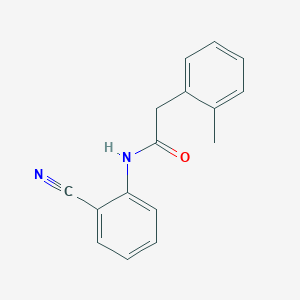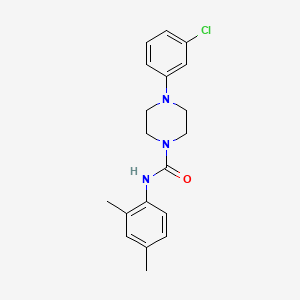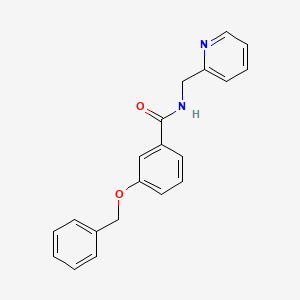
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as TMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMTB is a thiazole derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a promising compound for use in a range of laboratory experiments. In
科学的研究の応用
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, toxicology, and pharmacology. In neuroscience, 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been used as a tool to study the effects of stress on the brain. It has been found that exposure to 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide can cause changes in the behavior and physiology of rodents, which can be used to study the mechanisms of stress-induced behavior. In toxicology, 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been used as a model compound to study the toxicity of other thiazole derivatives. In pharmacology, 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its effects on behavior and physiology.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to exhibit a range of biochemical and physiological effects, including changes in behavior, hormone levels, and immune function. In rodents, exposure to 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to cause anxiety-like behavior, as well as changes in the levels of stress hormones such as corticosterone. 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been found to modulate the activity of immune cells, suggesting that it may have potential applications in immunology research.
実験室実験の利点と制限
One of the main advantages of using 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its ability to induce stress-like behavior in rodents, which can be used to study the mechanisms of stress-induced behavior. However, one limitation of using 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide is that its effects may be influenced by factors such as age, sex, and strain of the animal used, which can make it difficult to compare results across studies.
将来の方向性
There are several future directions for research on 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of cancer. 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been found to inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the mechanisms underlying its effects on behavior and physiology, particularly in the context of stress. Finally, further research is needed to determine the optimal dose and duration of exposure to 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments, in order to ensure consistent and reliable results.
合成法
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide can be synthesized by reacting 2,4,6-trimethylbenzoyl chloride with 4-methyl-2-thiazolamine in the presence of a base such as triethylamine. The reaction yields 2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide as a white crystalline solid with a melting point of 139-141°C.
特性
IUPAC Name |
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-9(2)12(10(3)6-8)13(17)16-14-15-11(4)7-18-14/h5-7H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLVECWKHRDKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC(=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl){1-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]propyl}amine](/img/structure/B5494614.png)
![3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5494620.png)


![(2S)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-4-methyl-1-pentanol](/img/structure/B5494658.png)
![1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5494659.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)


![5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5494687.png)


![7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5494699.png)
